2-Chloro-4-fluoro-5-nitroaniline: A Technical Whitepaper on Physicochemical Properties and Synthetic Applications
2-Chloro-4-fluoro-5-nitroaniline: A Technical Whitepaper on Physicochemical Properties and Synthetic Applications
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized halogenated arenes serve as critical foundational scaffolds. 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3) is a premier fluorinated building block characterized by its orthogonal reactivity[1]. Featuring a primary amine, a nitro group, and two distinct halogens (fluorine and chlorine), this molecule allows for precise, regioselective modifications. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and step-by-step experimental workflows for its application in synthesizing protoporphyrinogen oxidase (PPO) inhibitors (2)[2] and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) modulators ().
Physicochemical Profiling
Understanding the baseline quantitative data of 2-Chloro-4-fluoro-5-nitroaniline is essential for stoichiometric precision and downstream analytical validation. The following table summarizes its core properties[1]:
| Property | Value | Experimental Significance |
| CAS Number | 139626-20-3 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C6H4ClFN2O2 | Dictates stoichiometric calculations and mass balances. |
| Molecular Weight | 190.56 g/mol | Used for molarity, equivalence, and yield determinations. |
| SMILES | NC1=CC(=O)=C(F)C=C1Cl | Enables in silico molecular modeling and docking simulations. |
| Appearance | Solid | Visual indicator of purity during recrystallization workflows. |
Structural Logic & Orthogonal Reactivity
The synthetic value of 2-Chloro-4-fluoro-5-nitroaniline lies in its orthogonal reactivity . As an Application Scientist, one must look beyond the functional groups and understand the electronic push-pull dynamics of the ring system:
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The Primary Amine (-NH2): Acts as the primary nucleophile. It is primed for acylation, alkylation, or condensation reactions (e.g., forming tetrazoles or pyrimidinediones)[2],.
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The Nitro Group (-NO2): Serves a dual purpose. Initially, it acts as a strong electron-withdrawing group (EWG), deactivating the ring to prevent unwanted electrophilic aromatic substitution while activating the halogens for potential nucleophilic aromatic substitution (SNAr). Subsequently, it can be reduced to an amine, acting as a "masked" reactive site for late-stage coupling[2].
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The Halogens (-F, -Cl): Fluorine is critical for increasing lipophilicity and metabolic stability in biological systems by blocking cytochrome P450-mediated oxidation. Chlorine provides a potential vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) if the nitro group is reduced[1].
Orthogonal reactivity map of 2-Chloro-4-fluoro-5-nitroaniline.
Application Workflows
Agrochemicals: Tiafenacil Synthesis
Tiafenacil is a highly potent, non-selective herbicide that functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme[2]. The synthesis of its complex uracil-based core relies heavily on 2-chloro-4-fluoro-5-nitroaniline. The primary amine of the aniline is condensed with methyl 3-amino-4,4,4-trifluorocrotonate, followed by cyclization to form a nitrophenyl-pyrimidinedione intermediate[3].
Synthetic workflow for the PPO inhibitor Tiafenacil.
Pharmaceuticals: ERAP1 Modulator Synthesis
In immuno-oncology, modulating ERAP1 alters the landscape of neoantigens presented on the surface of cancer cells, making them visible to CD8+ T cells[4]. 2-Chloro-4-fluoro-5-nitroaniline is utilized to synthesize tetrazole-bearing intermediates critical for ERAP1 binding affinity. The reaction utilizes a [3+2] cycloaddition mechanism.
Step-by-step synthesis of ERAP1 modulator tetrazole intermediate.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind the chemical conditions and include built-in validation checkpoints.
Protocol A: Synthesis of 1-(2-chloro-4-fluoro-5-nitrophenyl)tetrazole[3]
This protocol details the construction of the tetrazole ring for ERAP1 modulators.
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Initialization: Suspend 2-chloro-4-fluoro-5-nitroaniline (2.00 g, 10.5 mmol) in glacial acetic acid (14.5 mL, 253 mmol).
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Causality: Acetic acid acts as both the solvent and an acid catalyst, providing the protons necessary to activate the orthoformate in the next step.
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Self-Validation: Ensure uniform suspension before proceeding to prevent localized concentration gradients that could lead to dimerization.
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Electrophile Addition: Add triethyl orthoformate (5.30 mL, 31.8 mmol) to the mixture.
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Thermal Activation: Heat the reaction vessel to 80°C and stir for 1 hour.
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Causality: Heating to 80°C provides the activation energy required to drive off the ethanol byproduct, shifting the equilibrium toward the reactive formamidine/imidate intermediate.
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Cycloaddition: Dropwise add azidotrimethylsilane (TMS-N3) (1.40 mL, 10.5 mmol) over a 10-minute period.
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Causality: Dropwise addition is critical. It controls the highly exothermic [3+2] cycloaddition and prevents the dangerous accumulation of unreacted azide species.
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Maturation & Validation: Stir the mixture at 80°C overnight.
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Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the m/z 190 peak (starting aniline) and the appearance of the target tetrazole mass confirms reaction completion.
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Protocol B: Synthesis of Nitrophenyl-pyrimidinedione (Tiafenacil Precursor)[2],[4]
This protocol details the formation of the uracil-based core.
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Reagent Mixing: Combine 2-chloro-4-fluoro-5-nitroaniline and methyl 3-amino-4,4,4-trifluorocrotonate in anhydrous dimethylformamide (DMF).
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Causality: DMF is selected due to its high dielectric constant, which strongly stabilizes the polar transition states during the initial nucleophilic attack of the aniline on the crotonate.
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Base Addition: Introduce potassium carbonate (K2CO3) to the mixture.
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Causality: K2CO3 serves as a non-nucleophilic acid scavenger. It neutralizes acidic byproducts generated during condensation, preventing the reverse reaction and pushing the equilibrium toward cyclization.
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Cyclization & Reduction: Heat the mixture to afford the nitrophenyl-pyrimidinedione intermediate. Subsequently, reduce the nitro group using iron powder in the presence of acetic acid.
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Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate gradient. You will observe a distinct polarity shift (lower Rf value) as the strongly electron-withdrawing nitro group is converted into an electron-donating, hydrogen-bond-donating primary amine.
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References
- 139626-20-3 | 2-Chloro-4-fluoro-5-nitroaniline | Fluorinated Building Blocks Source: Ambeed URL
- Tiafenacil: A Technical Guide to its Chemical Structure, Synthesis, and Mode of Action Source: BenchChem URL
- US20240300976A1 - Compounds as modulators of endoplasmic reticulum aminopeptidase 1 (erap1)
Sources
- 1. 139626-20-3 | 2-Chloro-4-fluoro-5-nitroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20240300976A1 - Compounds as modulators of endoplasmic reticulum aminopeptidase 1 (erap1) - Google Patents [patents.google.com]
